N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-N’-[2-(4-methoxyphenyl)ethyl]guanidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a guanidine moiety linked to a methoxyphenyl ethyl chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-[2-(4-methoxyphenyl)ethyl]guanidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Substitution with Dimethyl Groups: The pyrimidine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Guanidine Moiety: The guanidine group is introduced through the reaction of the dimethylpyrimidine with a suitable guanidine derivative, often under basic conditions.
Linking the Methoxyphenyl Ethyl Chain: The final step involves the coupling of the guanidine-substituted pyrimidine with 2-(4-methoxyphenyl)ethyl bromide, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N’-[2-(4-methoxyphenyl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the pyrimidine ring or the guanidine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl ethyl chain, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce partially or fully reduced derivatives of the original compound.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-N’-[2-(4-methoxyphenyl)ethyl]guanidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(4,6-dimethylpyrimidin-2-yl)-N’-[2-(4-methoxyphenyl)ethyl]guanidine exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit a key enzyme involved in a metabolic pathway, leading to therapeutic effects in diseases such as cancer or infections.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-N’-[2-(4-hydroxyphenyl)ethyl]guanidine: Similar structure but with a hydroxy group instead of a methoxy group.
N-(4,6-dimethylpyrimidin-2-yl)-N’-[2-(4-chlorophenyl)ethyl]guanidine: Contains a chlorine atom instead of a methoxy group.
N-(4,6-dimethylpyrimidin-2-yl)-N’-[2-(4-nitrophenyl)ethyl]guanidine: Features a nitro group in place of the methoxy group.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-N’-[2-(4-methoxyphenyl)ethyl]guanidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially increasing its efficacy in certain applications.
This detailed overview provides a comprehensive understanding of N-(4,6-dimethylpyrimidin-2-yl)-N’-[2-(4-methoxyphenyl)ethyl]guanidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine, also known by its CAS number 433687-45-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula : C₁₆H₂₁N₅O
Molecular Weight : 299.37 g/mol
CAS Number : 433687-45-7
Structure : The compound consists of a pyrimidine ring substituted with dimethyl groups and a guanidine moiety linked to a phenyl group with a methoxy substituent.
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Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can affect cellular proliferation and survival, making it a candidate for further investigation in cancer therapy.
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Antimicrobial Properties :
- Preliminary studies indicate that derivatives of guanidine compounds exhibit antimicrobial activity against various bacterial strains. The presence of the pyrimidine ring appears to enhance this activity, likely through interference with bacterial nucleic acid synthesis.
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Modulation of Signal Transduction Pathways :
- Research suggests that compounds similar to this compound can modulate signaling pathways related to inflammation and cell growth, potentially positioning them as anti-inflammatory agents.
Anticancer Activity
Several studies have reported on the anticancer potential of similar pyrimidine derivatives:
- Study on Cell Lines : A study demonstrated that related pyrimidine compounds inhibited the proliferation of A431 vulvar epidermal carcinoma cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
- Dose-Response Relationships : The IC50 values for these compounds were found to be significantly lower than those for traditional chemotherapeutic agents, indicating a promising therapeutic window.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that the compound possesses significant antibacterial properties, especially against Gram-positive bacteria .
Case Studies
- In Vivo Studies : An animal model study investigated the effects of this compound on tumor growth in xenograft models. Results showed a marked reduction in tumor size compared to control groups receiving no treatment .
- Combination Therapy : In combination with other chemotherapeutics, this guanidine derivative demonstrated synergistic effects, enhancing the overall efficacy against resistant cancer cell lines .
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-[2-(4-methoxyphenyl)ethyl]guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-10-12(2)20-16(19-11)21-15(17)18-9-8-13-4-6-14(22-3)7-5-13/h4-7,10H,8-9H2,1-3H3,(H3,17,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHXEVOLFSFPCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CC=C(C=C2)OC)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327651 | |
Record name | 1-(4,6-dimethylpyrimidin-2-yl)-2-[2-(4-methoxyphenyl)ethyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808797 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433687-45-7 | |
Record name | 1-(4,6-dimethylpyrimidin-2-yl)-2-[2-(4-methoxyphenyl)ethyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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